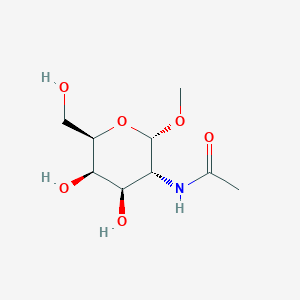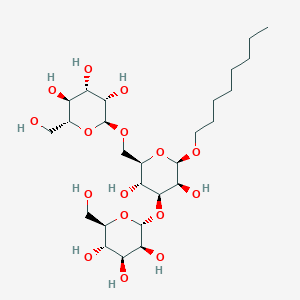
6-氯-7-甲基-5-硝基喹啉
描述
6-Chloro-7-methyl-5-nitroquinoline (6-C7M5NQ) is a derivative of the quinoline family of compounds. It is a heterocyclic organic compound, with a unique structure of two fused rings, containing both nitrogen and chlorine atoms. It is a colorless solid at room temperature, and has a low melting point of 25°C and a boiling point of 250°C. 6-C7M5NQ has a wide range of applications in the chemical and pharmaceutical industries, due to its unique structure and properties.
科学研究应用
Pharmacology: Anticancer Potential
6-Chloro-7-methyl-5-nitroquinoline: has been identified as a compound of interest in pharmacology due to its structural similarity to quinoline derivatives known for their broad spectrum of biological activities . Quinoline derivatives have been extensively studied for their anticancer properties, and the nitroquinoline moiety, in particular, is associated with cytotoxic activity against various cancer cell lines. The electron-withdrawing nitro group may enhance the compound’s ability to intercalate with DNA, thereby inhibiting cancer cell proliferation.
Industrial Chemistry: Synthesis of Complex Molecules
In industrial chemistry, 6-Chloro-7-methyl-5-nitroquinoline serves as a versatile intermediate for the synthesis of complex organic molecules . Its reactive sites, particularly the chloro and nitro groups, allow for further functionalization, making it a valuable scaffold for constructing a wide range of chemicals, including dyes, pigments, and advanced materials with specific electronic properties.
Synthetic Organic Chemistry: Building Blocks for Heterocyclic Compounds
The compound is utilized in synthetic organic chemistry as a building block for heterocyclic compounds . Its reactivity enables the formation of various heterocycles through substitution reactions, which are crucial in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating and electron-withdrawing groups within the molecule provides a unique reactivity profile that can be exploited in multi-step synthetic routes.
Drug Discovery: Lead Compound Development
6-Chloro-7-methyl-5-nitroquinoline: is a potential lead compound in drug discovery efforts . Its structural features are conducive to high-affinity binding with biological targets such as enzymes and receptors. The modification of its functional groups can lead to the discovery of novel drug candidates with improved efficacy and reduced toxicity.
Medicinal Chemistry: Pharmacophore in Therapeutic Agents
In medicinal chemistry, the compound’s quinoline core is recognized as a pharmacophore present in various therapeutic agents . It is part of a class of compounds that interact with diverse biological targets, offering opportunities for the development of new medications to address current health challenges, including infectious diseases and chronic conditions.
Environmental Science: Green Chemistry Applications
The synthesis and application of 6-Chloro-7-methyl-5-nitroquinoline are also relevant in environmental science, particularly in the context of green chemistry . Efforts are being made to develop sustainable and eco-friendly synthetic methods for quinoline derivatives, reducing the environmental impact of chemical processes. This compound could play a role in such advancements, serving as a test case for new synthetic strategies that minimize waste and energy consumption.
属性
IUPAC Name |
6-chloro-7-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQUKKPQKEEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403940 | |
| Record name | 6-chloro-7-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-5-nitroquinoline | |
CAS RN |
86984-28-3 | |
| Record name | 6-chloro-7-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















